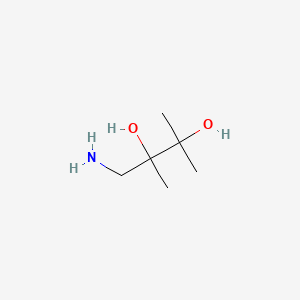

1-Amino-2,3-dimethylbutane-2,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-amino-2,3-dimethylbutane-2,3-diol |

InChI |

InChI=1S/C6H15NO2/c1-5(2,8)6(3,9)4-7/h8-9H,4,7H2,1-3H3 |

InChI Key |

RJJDFUWCEFSRGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(CN)O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Diastereoselective Pathways for 1 Amino 2,3 Dimethylbutane 2,3 Diol

De Novo Synthetic Strategies Incorporating Controlled Stereochemistry

De novo synthesis provides a direct route to the target molecule from simple, achiral starting materials, building complexity and stereochemistry in a controlled manner.

Ruthenium-Catalyzed Oxidation/Reduction Sequences for Diastereoselective Formation

Ruthenium catalysts are exceptionally versatile for asymmetric transformations, including the synthesis of chiral amino alcohols. One powerful strategy involves the asymmetric transfer hydrogenation (ATH) of α-amino ketones. This method is highly effective for producing vicinal amino alcohols with excellent enantioselectivity and high yields. The process typically uses a chiral ruthenium complex, often in combination with a hydrogen donor like isopropanol (B130326) or formic acid, to stereoselectively reduce the ketone functionality adjacent to an amino group.

Another sophisticated approach is the intramolecular C(sp³)–H amination, where a ruthenium catalyst facilitates the insertion of a nitrene into a C-H bond. For example, a suitably designed N-benzoyloxycarbamate precursor can undergo a ring-closing C–H amination catalyzed by a chiral ruthenium complex to form an oxazolidin-2-one. This cyclic carbamate (B1207046) intermediate can then be hydrolyzed to yield the final chiral β-amino alcohol. This method allows for the creation of the vicinal amino alcohol moiety even from non-activated C(sp³)–H bonds.

The table below summarizes representative outcomes for ruthenium-catalyzed synthesis of chiral amino alcohols, demonstrating the high efficiency and stereoselectivity of these methods.

Table 1: Ruthenium-Catalyzed Synthesis of Chiral Amino Alcohols

| Catalyst System | Substrate Type | Product | Yield | Stereoselectivity (ee) |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / Chiral Ligand | N-Phosphinyl Ketimines | N-Phosphinyl Amine | Good | Up to 82% |

| Chiral Ru(II) Complex | N-Benzoyloxycarbamates | Oxazolidin-2-one | Up to 99% | Up to 99% |

| Ru(bpy)₃₂ (Photocatalyst) | 4-Arylidene-5(4H)-oxazolones | μ-1,2-Diaminotruxinic bis-amino esters | High | Complete Retention of Configuration |

Data derived from studies on analogous systems.

Chelation-Controlled Synthetic Routes for Enhanced Diastereoselectivity

Chelation control is a powerful strategy to enforce stereoselectivity by creating a rigid, cyclic transition state. This is typically achieved by using a Lewis acid that can coordinate to two or more functional groups within a substrate, thereby locking its conformation and directing the approach of an incoming reagent to a specific face of the molecule.

In the synthesis of amino diols, a Lewis acid such as magnesium bromide (MgBr₂) can be employed to control the diastereoselectivity of reactions like 1,3-dipolar cycloadditions. nih.gov For instance, a chiral N-hydroxyphenylglycinol auxiliary can react with an aldehyde to form a nitrone. nih.gov The addition of MgBr₂ induces chelation between the hydroxyl group of the auxiliary and the nitrone oxygen, creating a rigid structure. A subsequent cycloaddition reaction with an alkene proceeds through a highly organized transition state, leading to the formation of an isoxazolidine (B1194047) with high diastereomeric excess (up to 94%). nih.gov This isoxazolidine intermediate can then be readily converted into the target amino diol through reductive cleavage. This method provides a reliable pathway to control the relative stereochemistry of the newly formed amino and hydroxyl groups. nih.gov

Multi-component Reactions and Tandem Processes for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. mdpi.comnih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

A notable strategy for synthesizing amino diols is the use of a bienzymatic, three-component system. This process combines a biocatalytic aldol (B89426) reaction with a subsequent reductive amination step. In this tandem process, an aldolase (B8822740) enzyme, such as a variant of D-fructose-6-phosphate aldolase (FSA), catalyzes the stereoselective aldol addition of a hydroxy ketone to an aldehyde. The resulting chiral α,β-dihydroxy ketone is then subjected to reductive amination using an imine reductase (IRED) and an amine donor, yielding the final amino diol with high stereocontrol. A two-step, one-pot procedure is often developed to prevent cross-reactivity of the carbonyl components with the reductive amination system.

Table 2: Three-Component Enzymatic Synthesis of Amino-Diols

| Enzyme 1 | Enzyme 2 | Reactant 1 | Reactant 2 | Reactant 3 | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| FSA Variant | IRED-259 | Prochiral Aldehyde | Hydroxy Ketone | Amine | High (Single diastereomer often observed) |

Data derived from JACS Au (2022) study on stereoselective enzymatic synthesis.

Functional Group Interconversions and Derivatization from Precursors

An alternative to de novo synthesis is the modification of existing chiral precursors that already contain some of the required structural elements.

Reductive Amination and Nucleophilic Substitution Strategies on Diol Analogues (e.g., Pinacol)

Pinacol (B44631), or 2,3-dimethylbutane-2,3-diol, is an ideal and readily available precursor for 1-Amino-2,3-dimethylbutane-2,3-diol. wikipedia.orgsolubilityofthings.comnih.gov The challenge lies in selectively converting one of the tertiary hydroxyl groups into an amino group.

A direct nucleophilic substitution is difficult due to the poor leaving group nature of a hydroxyl group. Therefore, a two-step activation-substitution sequence is required. One of the hydroxyl groups can be selectively activated by converting it into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source, like ammonia (B1221849) or sodium azide (B81097) followed by reduction, installs the amino group. Controlling the regioselectivity of the initial activation step can be challenging.

A more common strategy involves the selective oxidation of one of the hydroxyl groups to a ketone, forming an α-hydroxy ketone. This intermediate can then undergo reductive amination. In this process, the ketone reacts with an amine (e.g., ammonia) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the final amino diol.

A well-known transformation of pinacol is the pinacol rearrangement, where treatment with acid leads to the formation of pinacolone (B1678379) (3,3-dimethyl-2-butanone). spcmc.ac.inresearchgate.net While this rearranges the carbon skeleton, the resulting ketone can be a substrate for various amination reactions, although it would not yield the target compound directly.

Stereocontrolled Hydroxylation of Unsaturated Amine Intermediates

This strategy involves introducing the diol functionality onto a precursor that already contains the required amino group and a carbon-carbon double bond at the appropriate position. The stereochemical outcome of the dihydroxylation step is key to the success of this pathway.

Syn-dihydroxylation : To achieve a syn relationship between the two hydroxyl groups, reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are used. youtube.comyoutube.com For example, an unsaturated amine precursor can be treated with OsO₄ followed by a reductive workup (e.g., with NaHSO₃) to produce the vicinal diol with syn stereochemistry. youtube.com The amine functionality would need to be protected during this oxidative step.

Anti-dihydroxylation : To obtain an anti diol, a two-step epoxidation-hydrolysis sequence is employed. youtube.com The unsaturated amine precursor is first treated with a peroxy acid (e.g., m-CPBA) to form an epoxide. Subsequent acid- or base-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-type mechanism, resulting in the formation of the diol with anti stereochemistry. youtube.com

The diastereoselective anti-aminohydroxylation of α,β-unsaturated esters is another advanced method. rsc.org This involves the conjugate addition of a chiral lithium amide, followed by in situ oxidation of the resulting enolate with a chiral oxaziridine, to install the amino and hydroxyl groups in a controlled anti-fashion. rsc.org

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound, particularly through methods like the Sharpless Asymmetric Aminohydroxylation, is highly dependent on the careful optimization of various reaction parameters. The goal is to maximize both the chemical yield and the diastereoselectivity of the desired product.

Ligand and Catalyst Selection: The choice of the chiral ligand in the Sharpless AA is paramount for achieving high enantioselectivity. nih.govresearchgate.net Ligands derived from dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) often provide complementary stereochemical outcomes. nih.gov For a sterically hindered substrate like 2,3-dimethyl-2-butene (B165504), screening a library of ligands, including those with modified phthalazine (B143731) (PHAL) or anthraquinone (B42736) (AQN) cores, is crucial to identify the optimal match that can accommodate the bulky substrate and effectively control the facial selectivity of the addition. nih.govresearchgate.net The catalyst loading, typically a potassium osmate salt, also needs to be optimized to ensure efficient turnover without promoting side reactions. nih.gov

Nitrogen Source and Stoichiometry: A variety of nitrogen sources can be employed in the aminohydroxylation reaction, including chloramine-T, N-bromosuccinimide, and various carbamate derivatives. The nature of the nitrogen source can significantly influence the reaction's efficiency and regioselectivity. organic-chemistry.org The stoichiometry of the nitrogen source relative to the alkene is a critical parameter to control, as excess reagent can lead to undesired side reactions.

Solvent System and Temperature: The solvent system plays a crucial role in the Sharpless AA. Typically, a biphasic system of a primary alcohol (like n-propanol or tert-butanol) and water is used. nih.govorganic-chemistry.org The ratio of the organic solvent to water can affect the rate of hydrolysis of the intermediate osmate ester, which in turn influences the catalytic cycle and can impact both yield and enantioselectivity. nih.gov Reaction temperature is another key variable. Lower temperatures generally favor higher selectivity but may lead to slower reaction rates. Therefore, a careful balance must be struck to achieve both high conversion and high diastereoselectivity.

Interactive Data Table: General Optimization Parameters for Vicinal Amino Alcohol Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Chiral Ligand | (DHQ)₂PHAL | (DHQD)₂PHAL | Modified AQN Ligand | High enantioselectivity, control over stereocenter configuration. nih.govresearchgate.net |

| Nitrogen Source | Chloramine-T | N-Halocarbamate Salts | Primary Amides | Varied reactivity and potential for different protecting groups. organic-chemistry.org |

| Solvent System | t-BuOH/H₂O (1:1) | n-PrOH/H₂O (1:1) | Acetonitrile/H₂O (1:1) | Influences reaction rate and catalyst turnover. nih.govorganic-chemistry.org |

| Temperature | 0 °C | Room Temperature | 40 °C | Lower temperatures generally increase selectivity. |

| Catalyst Loading | 0.5 mol% | 1 mol% | 2 mol% | Higher loading may increase rate but also cost and side reactions. nih.gov |

Green Chemistry and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound, aiming to reduce the environmental impact of chemical processes.

Use of Greener Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.org For the synthesis of vicinal amino alcohols, water has been explored as a solvent. rsc.orgrsc.org The use of aqueous media not only reduces the reliance on volatile organic compounds but can also play a beneficial role in reactions like the aminohydroxylation by acting as a nucleophile and a Brønsted acid catalyst. rsc.org

Catalysis: The use of catalytic methods is inherently a green approach as it reduces the amount of stoichiometric reagents required. The Sharpless Asymmetric Aminohydroxylation itself is a catalytic process. nih.govnih.gov Further greening this process could involve the development of more robust and recyclable catalysts. While osmium is a highly effective catalyst, its toxicity and cost are drawbacks. Research into replacing osmium with more abundant and less toxic metals is an active area. nih.gov

Alternative Energy Sources: Photocatalysis offers a sustainable alternative to thermally driven reactions. Visible-light photoredox catalysis has been successfully employed for the decarboxylative radical coupling of N-aryl amino acids with carbonyl compounds to synthesize 1,2-amino alcohols in water at room temperature. rsc.org This approach avoids the need for high temperatures and harsh reagents.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral molecules. Biocatalytic methods for the synthesis of vicinal amino alcohols are being developed, often involving multi-enzyme cascade reactions. nih.gov These reactions can be performed in aqueous media under mild conditions and can exhibit excellent enantioselectivity.

Atom Economy: Synthetic routes with high atom economy are a cornerstone of green chemistry. The direct aminohydroxylation of an alkene is an atom-economical process as it incorporates all the atoms from the reactants into the final product. Developing highly efficient and selective direct functionalization methods for the synthesis of this compound from 2,3-dimethyl-2-butene would be a significant step towards a more sustainable synthesis.

Stereochemical Investigations and Enantiomeric Purity Assessment of 1 Amino 2,3 Dimethylbutane 2,3 Diol

Analysis of Chiral Centers and Potential Stereoisomeric Forms

1-Amino-2,3-dimethylbutane-2,3-diol possesses two chiral centers at the C2 and C3 positions of the butane (B89635) backbone. The presence of two stereogenic centers means that, in principle, a maximum of 2^n (where n is the number of chiral centers) stereoisomers could exist. For this compound, this would suggest the possibility of four stereoisomers.

The substituents on the chiral carbons are a hydroxyl group, a methyl group, and the adjacent carbon atom within the butane chain. Crucially, the substituents on C2 and C3 are not identical, which precludes the possibility of a meso compound—an achiral, superimposable mirror image that reduces the total number of unique stereoisomers. Therefore, this compound is expected to exist as two pairs of enantiomers.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

Asymmetric Synthesis Approaches for Enantiopure Access

The synthesis of enantiomerically pure vicinal amino alcohols is a significant area of research in organic chemistry, given their prevalence in natural products and pharmaceuticals. However, specific methodologies tailored to this compound have not been detailed in the available literature. General strategies that could theoretically be applied are outlined below.

Chiral Auxiliary-Mediated Approaches to Diol and Amine Moieties

A common strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. This auxiliary directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be employed in several ways, such as in the diastereoselective alkylation of a chiral enolate or the addition of a nucleophile to a carbonyl group bearing a chiral auxiliary. However, no specific examples of this approach for the target molecule have been documented.

Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Routes

Modern synthetic chemistry heavily relies on catalytic asymmetric methods. Organocatalysis, using small chiral organic molecules, and transition-metal catalysis are powerful tools for the enantioselective synthesis of complex molecules. For instance, asymmetric dihydroxylation or aminohydroxylation of a suitable unsaturated precursor could potentially be employed to install the diol and amine functionalities with high stereocontrol. Despite the broad applicability of these methods, their specific application to the synthesis of this compound has not been reported.

Biocatalytic Transformations for Chiral Amino Diol Synthesis

Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations. Biocatalytic methods, such as the use of transaminases for the asymmetric synthesis of amines or lyases for the formation of carbon-carbon bonds, are increasingly popular. The deracemization of a racemic mixture of amino diols using specific oxidases or the stereoselective reduction of a keto-amine precursor are also plausible biocatalytic routes. As with other synthetic approaches, specific biocatalytic methods for this compound are not described in the current body of scientific literature.

Methodologies for Enantiomeric Resolution and Separation

When a racemic mixture is obtained, it must be separated into its constituent enantiomers through a process called resolution.

Classical Resolution Utilizing Chiral Acids/Bases

A well-established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomeric salts can then be treated with a base to liberate the pure enantiomers of the amine.

Table 2: Potential Chiral Resolving Agents for this compound

| Chiral Resolving Agent | Type |

| Tartaric Acid | Chiral Acid |

| Camphorsulfonic Acid | Chiral Acid |

| Mandelic Acid | Chiral Acid |

| Brucine | Chiral Base (for acidic compounds) |

| Strychnine | Chiral Base (for acidic compounds) |

While this classical resolution method is a standard technique, its specific application and the efficiency of various chiral acids for the resolution of this compound have not been documented.

Advanced Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC, SFC)

The separation of enantiomers is a fundamental challenge in stereochemistry. For this compound, advanced chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable for quantifying enantiomeric purity.

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. While effective, developing the right separation conditions and the often lengthy elution times can be a bottleneck in high-throughput screening scenarios. nih.gov The choice of CSP is critical and is often based on the functional groups of the analyte; for an aminodiol, CSPs based on polysaccharides, Pirkle-type phases, or macrocyclic antibiotics are typically considered.

Supercritical Fluid Chromatography (SFC) offers a faster and often more efficient alternative to HPLC. Using a supercritical fluid like carbon dioxide as the mobile phase, SFC can provide higher resolution and quicker analysis times, making it an attractive method for high-throughput analysis of enantiomeric excess (ee).

Below is a representative data table illustrating the kind of results obtained from a chiral HPLC analysis for the enantiomers of this compound.

Table 1: Illustrative Chiral HPLC Enantioseparation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-enantiomer | 8.45 | 98.5 | 97.0% |

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

While chromatography excels at determining enantiomeric ratios, spectroscopic and diffraction methods are employed to determine the absolute configuration of a chiral center.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques that provide information about the absolute configuration of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet region, which is influenced by the molecule's three-dimensional structure. VCD provides similar information but in the infrared region, probing the chirality of molecular vibrations.

For this compound, the experimental CD/VCD spectrum would be compared with a theoretically calculated spectrum for a known configuration (e.g., the R configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being analyzed.

X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. beilstein-journals.org It provides unequivocal proof of connectivity, conformation, and both relative and absolute stereochemistry. beilstein-journals.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

For a novel derivative of this compound, obtaining a single crystal suitable for analysis would be a key objective. The diffraction data would be used to solve the structure, typically using software like SHELXT for phasing and SHELXL for refinement. mdpi.com The resulting structural solution provides precise atomic coordinates, bond lengths, and bond angles, confirming the stereochemical arrangement of the amino and hydroxyl groups. beilstein-journals.orgmdpi.com This technique is considered the gold standard for structural and stereochemical confirmation. beilstein-journals.org

Table 2: Representative Crystallographic Data Parameters

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system. mdpi.com |

| Space Group | P2₁ | The symmetry group of the crystal. mdpi.com |

| Unit Cell Dimensions | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° | Dimensions of the basic repeating unit of the crystal. mdpi.com |

| Resolution (Å) | 0.8 | A measure of the level of detail in the electron density map. |

Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Purity Evaluation (e.g., Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for purity evaluation, and its utility can be extended to determine enantiomeric excess with the aid of chiral resolving agents. nih.gov While standard ¹H NMR spectra of a pair of enantiomers are identical, adding a chiral shift reagent can induce diastereomeric interactions, leading to separate and distinguishable signals for each enantiomer. nih.govresearchgate.net

A common strategy involves the use of chiral lanthanide-based complexes, such as Eu(hfc)₃, which can cause significant separation of proton signals. nih.gov More modern approaches utilize supramolecular systems, like the Bull-James assembly, which can form diastereomeric complexes with chiral primary amines and diols. nih.gov This method offers a significant advantage in speed, with spectra obtainable in minutes, compared to the longer run times often required for chiral HPLC. nih.gov The ratio of the integrations of the separated signals in the ¹H NMR spectrum directly corresponds to the enantiomeric ratio of the analyte. nih.gov The accuracy of this NMR-based method has been shown to be within ±3% of values determined by chiral gas chromatography. nih.gov

Table 3: Illustrative ¹H NMR Data Using a Chiral Shift Reagent

| Analyte | Proton Signal | Chemical Shift (δ) without Reagent (ppm) | Chemical Shift (δ) with Reagent (ppm) | Integration |

|---|---|---|---|---|

| Racemic Mixture | -CH- | 3.50 (singlet) | (R)-enantiomer: 3.85 (S)-enantiomer: 3.95 | 1 : 1 |

Chemical Reactivity, Functionalization, and Mechanistic Investigations of 1 Amino 2,3 Dimethylbutane 2,3 Diol

Reactivity of the Primary Amine Functionality

The primary amine group in 1-Amino-2,3-dimethylbutane-2,3-diol serves as a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the introduction of a wide array of substituents, thereby modifying the compound's physical and chemical properties for enhanced functionality.

N-Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, selective mono-N-alkylation of amino alcohols can be achieved under specific conditions, for instance by using a protecting group strategy or through chelation control. organic-chemistry.org A general method for the chemoselective alkylation of amines and amino acids using alcohols as the alkylating agents under mild conditions has also been reported, which could be applicable to this compound. rsc.org The introduction of alkyl chains can significantly alter the lipophilicity and, consequently, the solubility profile of the molecule. monash.edu

N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form stable amide derivatives. This transformation is generally high-yielding and provides a robust method for introducing a variety of acyl groups. A process for the selective N-acylation of amino alcohols has been developed, which involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, followed by reaction with the amino alcohol. google.com Another improved process for N-acylation employs an acid halogenide in an organic solvent in the presence of water. google.com These methods could be applied to this compound to synthesize a range of N-acyl derivatives.

| Reaction Type | Reagents and Conditions | Expected Product | Purpose of Derivatization |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | N-Alkyl-1-amino-2,3-dimethylbutane-2,3-diol | Modification of lipophilicity and basicity. |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | N-Acyl-1-amino-2,3-dimethylbutane-2,3-diol | Introduction of various functional groups, potential for biological activity. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN), solvent (e.g., MeOH) | N-Alkyl-1-amino-2,3-dimethylbutane-2,3-diol | Controlled mono-alkylation. |

The bifunctional nature of this compound, possessing both a nucleophilic amine and hydroxyl groups, makes it a prime candidate for the synthesis of heterocyclic compounds. For instance, condensation of the primary amine with aldehydes or ketones can lead to the formation of five-membered heterocyclic rings known as oxazolidines. wikipedia.orgscirp.org This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.org The reaction of vicinal amino alcohols with various reagents can lead to a diverse range of heterocyclic structures, highlighting their synthetic utility. nih.govacs.orgacs.orgnih.govresearchgate.netrsc.orgnih.govcapes.gov.br

| Reactant | Reaction Conditions | Heterocyclic Product |

| Aldehyde (e.g., Formaldehyde) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Oxazolidine (B1195125) derivative |

| Ketone (e.g., Acetone) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Substituted oxazolidine derivative |

| Phosgene or equivalent | Base | Oxazolidinone derivative |

Transformations of the Vicinal Diol Moiety

The vicinal diol (1,2-diol) functionality in this compound is another reactive site that can undergo a variety of transformations, including protection, oxidation, and rearrangement.

Selective protection of one hydroxyl group over the other, or protection of both hydroxyls in the presence of the amine, is a key challenge in the synthetic manipulation of this molecule. The choice of protecting group and the reaction conditions are crucial for achieving the desired selectivity. organic-chemistry.org For vicinal diols, cyclic protecting groups such as acetals and ketals are particularly useful. thieme-connect.de The selective mono-protection of diols can be achieved using methods like the use of cesium bases.

Orthogonal Protection Strategy: To selectively react different functional groups within the molecule, an orthogonal protecting group strategy can be employed. organic-chemistry.org For example, the amine could be protected with a Boc group (removable under acidic conditions) while the diol is protected as a silyl (B83357) ether (removable with fluoride (B91410) ions).

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Selectivity |

| Isopropylidene (Acetonide) | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl) | Protects both hydroxyl groups simultaneously. |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, imidazole, DMF | TBAF, THF | Can potentially offer selective protection of the less hindered hydroxyl group. |

| Benzylidene Acetal | Benzaldehyde, acid catalyst | Catalytic hydrogenation or acid hydrolysis | Protects both hydroxyl groups. |

Oxidation: The vicinal diol can be oxidatively cleaved using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction would break the C-C bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl compounds. The specific products would depend on the subsequent fate of the amino group.

Pinacol-type Rearrangements: The pinacol (B44631) rearrangement is a classic reaction of 1,2-diols under acidic conditions, which leads to the formation of a ketone through a 1,2-migration of a substituent. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com In the case of this compound, the reaction would likely be initiated by protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. wikipedia.orgorganic-chemistry.org A subsequent 1,2-methyl shift would lead to a more stable oxonium ion, which upon deprotonation would yield a ketone. The presence of the primary amine could influence the reaction pathway, as it can also be protonated under acidic conditions, potentially affecting the stability of the intermediate carbocation and the migratory aptitude of the adjacent groups. A related reaction, the semipinacol rearrangement, occurs in β-amino alcohols upon treatment with nitrous acid, generating a carbocation that undergoes rearrangement. psiberg.com

Predicted Pinacol Rearrangement of this compound:

Step 1: Protonation of one of the tertiary hydroxyl groups by an acid catalyst.

Step 2: Loss of a water molecule to form a tertiary carbocation.

Step 3: 1,2-migration of a methyl group to the carbocation center.

Step 4: Deprotonation of the remaining hydroxyl group to yield the final ketone product, which would be an aminoketone.

The vicinal diol moiety readily reacts with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, specifically 1,3-dioxolanes. wikipedia.orgwikipedia.orgchemicalbook.com This reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. acs.org The formation of these cyclic derivatives serves as an effective method for protecting the diol functionality during subsequent chemical transformations.

| Carbonyl Compound | Catalyst | Cyclic Derivative |

| Formaldehyde (B43269) | p-Toluenesulfonic acid | 1,3-Dioxolane derivative |

| Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-1,3-dioxolane derivative |

| Benzaldehyde | Lewis Acid (e.g., ZnCl₂) | 2-Phenyl-1,3-dioxolane derivative |

Concerted Reactions Involving Both Amino and Diol Functions

The interplay between the nucleophilic amino group and the neighboring hydroxyl groups in this compound facilitates a range of concerted reactions. These transformations are often characterized by high regio- and stereoselectivity, driven by the formation of stable cyclic intermediates or transition states.

The reaction of this compound with aldehydes or ketones provides a direct route to the synthesis of substituted oxazolidine rings. This intramolecular cyclization proceeds through the initial formation of a hemiaminal intermediate, which then undergoes a subsequent ring closure via nucleophilic attack of one of the hydroxyl groups.

In a study on pinane-based 2-amino-1,3-diols, which share the aminodiol functionality, regioselective ring closure was observed upon reaction with formaldehyde or benzaldehyde. beilstein-journals.orgrsc.org This reaction leads to the formation of pinane-condensed oxazolidines. beilstein-journals.orgrsc.org The steric hindrance imposed by the dimethyl groups on the diol in this compound is expected to influence the regioselectivity of such cyclizations. It is plausible that the primary amino group reacts preferentially with the carbonyl compound, followed by cyclization involving the less sterically hindered hydroxyl group.

While specific research on macrocyclization reactions involving this compound is limited, the fundamental principles of macrocyclization can be applied. The bifunctional nature of this amino diol makes it a potential building block for the synthesis of macrocycles. High-dilution conditions would be necessary to favor intramolecular reactions over intermolecular polymerization. The inherent conformational preferences of the molecule, influenced by intramolecular hydrogen bonding between the amino and diol groups, would play a crucial role in pre-organizing the molecule for macrocyclization.

Table 1: Examples of Intramolecular Cyclization of Amino Diols with Carbonyl Compounds

| Amino Diol Reactant | Carbonyl Reactant | Product | Reference |

| Pinane-based 2-amino-1,3-diol | Formaldehyde | Pinane-condensed oxazolidine | beilstein-journals.org |

| Pinane-based 2-amino-1,3-diol | Benzaldehyde | Pinane-condensed oxazolidine | beilstein-journals.org |

| General 1,2-amino alcohol | Aldehyde/Ketone | Substituted oxazolidine | organic-chemistry.org |

This table presents data for analogous compounds due to the lack of specific studies on this compound.

The presence of both nitrogen and oxygen donor atoms in a 1,3-relationship makes this compound an effective chelating agent for various metal ions. The amino group and the two hydroxyl groups can coordinate to a metal center, forming stable five- or six-membered chelate rings. The stability of these complexes is enhanced by the chelate effect.

The coordination of the amino and hydroxyl groups to a metal ion can significantly alter the reactivity of the ligand, facilitating a range of metal-catalyzed transformations. While specific studies on the coordination chemistry of this compound are not extensively reported, research on analogous amino alcohols and diols provides insight into its potential behavior. For instance, vicinal amino alcohols are known to form stable complexes with a variety of transition metals, and these complexes have been utilized as catalysts in asymmetric synthesis. The steric bulk of the dimethyl groups in this compound would likely influence the coordination geometry and the stability of the resulting metal complexes.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Metal Ion | Potential Donor Atoms | Potential Chelate Ring Size |

| Transition Metals (e.g., Cu, Ni, Co) | N, O1, O2 | 5 and/or 6-membered |

| Lanthanides | N, O1, O2 | Dependent on ionic radius |

| Main Group Metals (e.g., Al, Sn) | N, O1, O2 | Dependent on coordination number |

This table is a theoretical representation based on the principles of coordination chemistry, as specific experimental data for this compound is limited.

The dual functionality of this compound makes it an ideal substrate for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. For example, a cascade reaction could be initiated by the reaction of the amino group, followed by a subsequent intramolecular reaction involving the diol.

Enzymatic cascade reactions have been developed to convert diols to amino alcohols, highlighting the potential for biocatalytic approaches in the functionalization of such compounds. rsc.org A radical-mediated cascade has also been reported for the vicinal C-H di-functionalization of alcohols, which could potentially be adapted for amino diols. nih.gov

The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes it a valuable precursor for stereoselective transformations. The stereocenters within the molecule can direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of vicinal amino α-tertiary alcohols has been achieved through asymmetric amination of α-tertiary 1,2-diols using a ruthenium-catalyzed borrowing hydrogen pathway. nih.gov Such methodologies could be applicable to this compound, allowing for the stereocontrolled introduction of new functional groups.

The synthesis of triply-stereogenic syn,anti-amino diols has also been reported, demonstrating the high level of stereocontrol that can be achieved in reactions involving amino diol scaffolds. researchgate.net

Table 3: Examples of Stereoselective Transformations of Amino Diols

| Reactant Type | Reaction Type | Key Feature | Reference |

| Pinane-based 2-amino-1,3-diols | Regioselective ring closure | Formation of condensed oxazolidines | beilstein-journals.org |

| α-tertiary 1,2-diols | Asymmetric amination | Synthesis of vicinal amino α-tertiary alcohols | nih.gov |

| Allenes | Stereodivergent oxidative amination | Synthesis of all four stereoisomers of detoxinine | rsc.org |

This table presents data for analogous compounds to illustrate the principles of stereoselective transformations involving amino diols.

Computational Chemistry and Theoretical Studies on 1 Amino 2,3 Dimethylbutane 2,3 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These methods provide a detailed picture of electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometry and energetics of molecules like 1-Amino-2,3-dimethylbutane-2,3-diol.

DFT calculations on analogous vicinal amino alcohols and diols have consistently shown that the most stable conformations are those that allow for the formation of intramolecular hydrogen bonds. For instance, in related amino alcohols, the gauche conformation of the O-C-C-N dihedral angle is often favored, as it brings the hydroxyl and amino groups into proximity, facilitating a stabilizing hydrogen bond. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Representative Calculated Geometrical Parameters for a Vicinal Amino Alcohol from DFT Studies

| Parameter | Typical Calculated Value |

| C-C Bond Length | 1.53 - 1.55 Å |

| C-O Bond Length | 1.42 - 1.44 Å |

| C-N Bond Length | 1.47 - 1.49 Å |

| O-H Bond Length | 0.96 - 0.98 Å |

| N-H Bond Length | 1.01 - 1.03 Å |

| O-C-C-N Dihedral Angle (gauche) | 50° - 70° |

| Intramolecular H-bond (O-H···N) distance | 1.8 - 2.2 Å |

Note: This table presents typical values for vicinal amino alcohols and serves as an illustrative example.

Molecular Orbital Analysis and Electron Density Distributions

Molecular orbital (MO) analysis, derived from quantum chemical calculations, provides insights into the reactive nature of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed among the antibonding orbitals, indicating sites susceptible to nucleophilic attack.

Electron density distribution maps can visually represent the regions of high and low electron density. For this compound, these maps would show a high electron density around the electronegative oxygen and nitrogen atoms, confirming their role as centers of reactivity.

Conformational Analysis and Intermolecular/Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational landscape of this compound is expected to be dominated by the interplay of steric hindrance from the methyl groups and the formation of hydrogen bonds. nih.gov Intramolecular hydrogen bonding between the vicinal amino and hydroxyl groups is a key stabilizing factor. nih.gov

Computational studies on similar diols and amino alcohols have demonstrated that conformers allowing for such intramolecular hydrogen bonds are significantly lower in energy. nih.govresearchgate.netacs.org The strength of these hydrogen bonds can be estimated through computational methods, providing insight into the stability of different conformers. Intermolecular hydrogen bonding will also play a crucial role, especially in the condensed phase, leading to the formation of dimers and larger aggregates.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

For the synthesis of vicinal amino alcohols like this compound, computational methods can predict the regioselectivity and stereoselectivity of key reactions. For example, in the ring-opening of an epoxide with an amine, DFT calculations can be used to model the transition states for attack at different carbon atoms of the epoxide ring, thereby predicting the regiochemical outcome. researchgate.net

Similarly, the stereoselectivity of reactions can be understood by comparing the energies of diastereomeric transition states. In the synthesis of chiral amino alcohols, computational models can help in designing chiral catalysts or auxiliaries that favor the formation of one stereoisomer over another. nih.govbeilstein-journals.org DFT calculations have been employed to support proposed mechanisms for stereoselective syntheses of vicinal amino alcohols. nih.gov

Table 2: Illustrative Example of Calculated Energy Barriers for a Regioselective Reaction

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Attack at C2 | 15.2 | Product A |

| Attack at C3 | 18.5 | Product B |

Note: This table is a hypothetical example illustrating how computational data can predict regioselectivity.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations can model the behavior of this compound in solution, providing insights into its solvation and dynamic properties. MD simulations on analogous amino alcohols, such as ethanolamine, have shown that these molecules are preferentially solvated by water, with strong hydrogen bonding interactions between the solute and solvent molecules. researchgate.netacs.org

These simulations can also reveal the conformational preferences of the molecule in different solvents. For example, in a polar protic solvent, the formation of intermolecular hydrogen bonds with the solvent might compete with intramolecular hydrogen bonding, potentially altering the conformational equilibrium. MD simulations are also used to study the interaction of such molecules with biological targets, like proteins, by modeling the dynamic process of binding. nih.gov

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry, particularly through first-principles methods like Density Functional Theory (DFT), offers a powerful, non-experimental avenue for predicting the spectroscopic characteristics of molecules. For this compound, while specific experimental and computational spectral studies are not widely published, the theoretical framework for such predictions is well-established by research on analogous compounds like substituted butanediols and other vicinal amino alcohols. researchgate.netrsc.orgresearchgate.net These computational approaches are crucial for structural elucidation, conformational analysis, and understanding the influence of molecular structure on spectral data.

The primary method involves calculating the electronic structure of the molecule to predict its nuclear magnetic resonance (NMR) and vibrational (infrared) spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

First-principles calculations of NMR spectra are highly effective for assigning signals and understanding molecular conformation. The Gauge-Including Atomic Orbital (GIAO) method is a standard and accurate technique used within the DFT framework for predicting NMR chemical shifts. researchgate.netresearchgate.net

The typical computational workflow involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy state. This is commonly performed using a DFT functional, such as B3LYP or PBE0, paired with a suitable basis set like 6-311+G(d,p). researchgate.net

Solvent Effects: Since NMR spectra are typically recorded in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are employed to account for the solvent's effect on the molecular geometry and electronic structure. researchgate.net

NMR Calculation: Using the optimized geometry, the NMR chemical shifts (δ) and coupling constants (J) are calculated, often with a more robust basis set (e.g., cc-pVTZ) to enhance accuracy. researchgate.net

A key structural feature of this compound is the presence of both hydroxyl (-OH) and amino (-NH₂) groups on adjacent carbons, allowing for the formation of intramolecular hydrogen bonds. Computational studies on similar diols have demonstrated that such hydrogen bonding has a very significant effect on the chemical shifts of the protons involved, which can be used to analyze the molecule's conformational state. researchgate.net The computed NMR shifts for hydroxyl protons, in particular, show good agreement with experimental values in these related studies. researchgate.net

Below is a representative table illustrating the type of data generated from such a computational study for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative of the expected output from a DFT/GIAO calculation and is based on typical values for similar functional groups.

| Atom/Group | Nucleus | Predicted Shift (δ, ppm) | Notes |

|---|---|---|---|

| C(CH₃)₂-OH | ¹³C | ~72-76 | Quaternary carbon, deshielded by oxygen. |

| C(CH₃)₂-NH₂ | ¹³C | ~55-60 | Quaternary carbon, deshielded by nitrogen. |

| C-CH₃ (on C-OH) | ¹³C | ~25-30 | Methyl carbon. |

| C-CH₃ (on C-NH₂) | ¹³C | ~24-29 | Methyl carbon. |

| O-H | ¹H | Variable (e.g., ~2-5) | Shift is highly sensitive to solvent and hydrogen bonding. |

| N-H₂ | ¹H | Variable (e.g., ~1.5-4) | Shift is sensitive to solvent and hydrogen bonding. |

| C-CH₃ (on C-OH) | ¹H | ~1.1-1.3 | Methyl protons. |

| C-CH₃ (on C-NH₂) | ¹H | ~1.0-1.2 | Methyl protons. |

Vibrational (IR) Spectroscopy

Theoretical calculations are also used to predict the vibrational frequencies that correspond to infrared (IR) absorption bands. The process begins with the same geometry optimization step used for NMR predictions. Subsequently, harmonic vibrational frequency calculations are performed at the same level of theory. researchgate.netresearchgate.net

The calculated vibrational frequencies from first-principles methods are known to be systematically higher than the experimentally observed frequencies. This discrepancy arises primarily from the harmonic approximation used in the calculation and basis set limitations. To correct for this, the computed frequencies are uniformly scaled using empirical scaling factors, which typically range from 0.95 to 0.98, to provide better agreement with experimental spectra. researchgate.net These calculations can reliably predict the position, intensity, and vibrational mode (e.g., stretching, bending) of key functional groups. For this compound, this would be particularly useful for identifying the characteristic stretches of the O-H, N-H, and C-N bonds.

Table 2: Predicted Vibrational Frequencies for this compound This table is illustrative of the expected output from a DFT calculation. Values are representative for the functional groups.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode | Predicted Intensity |

|---|---|---|---|

| ~3650-3750 | ~3400-3550 | O-H Stretch (H-bonded) | Strong, Broad |

| ~3500-3600 | ~3300-3450 | N-H Asymmetric Stretch | Medium |

| ~3400-3500 | ~3200-3350 | N-H Symmetric Stretch | Medium |

| ~3050-3150 | ~2950-3000 | C-H Stretch (Methyl) | Strong |

| ~1630-1690 | ~1580-1640 | N-H Scissoring (Bend) | Medium-Strong |

| ~1490-1550 | ~1440-1490 | C-H Bend (Methyl) | Medium |

| ~1100-1200 | ~1050-1150 | C-O Stretch | Strong |

| ~1050-1150 | ~1000-1100 | C-N Stretch | Medium |

Advanced Applications in Organic Synthesis and Materials Science Strictly Excluding Prohibited Elements

1-Amino-2,3-dimethylbutane-2,3-diol as a Chiral Building Block in Complex Molecule Synthesis: A Field Awaiting Exploration

Chiral vicinal amino alcohols are a critical class of compounds in synthetic chemistry, often serving as key intermediates and chiral auxiliaries. However, specific methodologies employing this compound for these purposes are not documented in available research.

Construction of Natural Product Scaffolds and Bio-inspired Molecules: No Current Synthetic Methodology Reported

The synthesis of natural products and bio-inspired molecules frequently relies on the use of small, stereochemically rich building blocks to construct complex molecular architectures. While amino acids and other amino alcohols are commonly used for this purpose, there are no published reports detailing the successful incorporation of this compound into natural product scaffolds. The steric hindrance from the two methyl groups adjacent to the hydroxyl functions might present challenges in its application, a hypothesis that awaits experimental validation.

Precursor for the Synthesis of Chiral Ligands for Asymmetric Catalysis: A Theoretical Potential

The presence of both a primary amine and two hydroxyl groups makes this compound a theoretically attractive precursor for the synthesis of chiral ligands for asymmetric catalysis. These functional groups could be readily modified to create bidentate or tridentate ligands for various metal-catalyzed reactions. However, the scientific literature does not currently contain any examples of such ligands derived from this specific amino diol. The development of chiral ligands is a mature field, with many successful ligand families already established, which may contribute to the lack of exploration of this particular scaffold.

Application in Enantioselective Organocatalysis and Metal-Organic Frameworks: An Untapped Area

Enantioselective organocatalysis often utilizes chiral amines and alcohols to promote stereoselective transformations. The structure of this compound fits the general profile of a potential organocatalyst. Similarly, its difunctional nature could lend itself to incorporation as a chiral linker in metal-organic frameworks (MOFs). MOFs with chiral components are of great interest for applications in enantioselective separations and catalysis. Nevertheless, no studies have been published that describe the use of this compound in either enantioselective organocatalysis or as a building block for MOFs.

Incorporation into Novel Polymeric Materials: An Uncharted Territory

The development of advanced polymeric materials with tailored properties often involves the incorporation of functional monomers. Chiral polymers, in particular, are sought after for applications in enantioselective recognition and separation.

As a Monomer for Chiral Polymers and Copolymers: No Reported Polymerizations

The amine and diol functionalities of this compound provide handles for polymerization, theoretically allowing for the synthesis of chiral polyamides, polyethers, or polyurethanes. Such polymers could exhibit unique properties due to the specific stereochemistry of the monomer unit. At present, there is no literature describing the polymerization of this compound or its incorporation into copolymers.

Development of Chiral Stationary Phases for Chromatographic Separations: A Hypothetical Application

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by chromatography. These materials are often based on chiral molecules that are immobilized onto a solid support. The structural characteristics of this compound make it a candidate for the development of a novel CSP. The amino and hydroxyl groups could serve as sites for interaction with analytes, potentially enabling chiral recognition. However, no research has been published on the synthesis or evaluation of a CSP derived from this compound.

Supramolecular Chemistry and Molecular Recognition Studies

The fields of supramolecular chemistry and molecular recognition focus on the non-covalent interactions between molecules. The specific three-dimensional arrangement of functional groups in this compound, featuring both hydrogen bond donors (amino and hydroxyl groups) and a sterically defined scaffold, makes it a candidate for creating highly ordered, self-assembling systems and for recognizing specific guest molecules.

Investigation of Host-Guest Interactions and Self-Assembly Processes

The architecture of this compound is conducive to forming host-guest complexes. The vicinal diol and amino functionalities provide sites for hydrogen bonding, while the dimethylated butane (B89635) backbone offers a specific stereochemical and steric profile. These features are critical for the selective binding of guest molecules.

Key Molecular Interactions:

| Interaction Type | Functional Group(s) Involved | Potential Role in Host-Guest Chemistry |

| Hydrogen Bonding | Amino group (-NH2), Hydroxyl groups (-OH) | Directional binding to complementary functional groups on guest molecules, such as carboxylates, phosphates, or other heteroatoms. |

| Steric Hindrance | gem-Dimethyl groups | Creates a defined binding pocket and can influence the selectivity of guest binding based on size and shape. |

| Chirality | Chiral centers | Enables enantioselective recognition of chiral guest molecules. |

While specific research on the self-assembly of this compound is not extensively documented, the principles of supramolecular chemistry suggest its potential to form various ordered structures. For instance, intermolecular hydrogen bonding between the amino and hydroxyl groups could lead to the formation of one-dimensional chains or more complex three-dimensional networks. The presence of both acidic (hydroxyl) and basic (amino) sites within the same molecule could also lead to the formation of zwitterionic structures that self-assemble through electrostatic interactions.

Role in Advanced Chemical Sensing and Separation Technologies

The ability to selectively recognize and bind to other molecules is the foundation for developing chemical sensors and separation media. The distinct functional groups of this compound suggest its utility in these advanced technological applications.

In the realm of chemical sensing , this compound could be immobilized on a transducer surface to create a sensor. The selective binding of an analyte to the amino diol would generate a detectable signal. For example, the binding of a metal ion to the chelating amino and hydroxyl groups could be detected electrochemically or optically. The inherent chirality of the molecule could be exploited for the development of sensors that can distinguish between enantiomers of a target analyte.

For separation technologies , this compound could serve as a chiral stationary phase in chromatography. Chiral 1,2-amino alcohols are known to be effective as chiral selectors for the separation of racemic mixtures. nih.gov The compound could be covalently bonded to a solid support, such as silica (B1680970) gel, and packed into a chromatography column. The differential interaction of enantiomers with the chiral stationary phase would allow for their separation.

Potential Applications in Sensing and Separation:

| Application Area | Proposed Mechanism of Action |

| Enantioselective Sensors | Differential binding of enantiomers to the chiral this compound, leading to a measurable change in signal. |

| Metal Ion Sensors | Chelation of metal ions by the amino and diol groups, resulting in an optical or electrochemical response. |

| Chiral Chromatography | Use as a chiral stationary phase to resolve racemic mixtures of compounds. |

While detailed experimental studies on this compound in these specific advanced applications are limited in publicly available research, its structural and functional characteristics align with those of molecules proven to be effective in supramolecular chemistry, molecular recognition, and specialized sensing and separation technologies. Further research into this compound would be valuable to fully explore its potential.

Future Directions and Emerging Research Perspectives for 1 Amino 2,3 Dimethylbutane 2,3 Diol

Exploration of Unconventional Synthetic Routes and Cascade Reactions

The development of efficient and sustainable methods for constructing complex molecules is a cornerstone of modern organic chemistry. For 1-Amino-2,3-dimethylbutane-2,3-diol, future synthetic research is likely to move beyond traditional multi-step sequences towards more elegant and atom-economical approaches.

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient synthetic strategy. acs.orggoogle.com Future research could target the development of cascade reactions for the one-pot synthesis of this compound and its derivatives. For instance, a cascade involving the amination of a suitable diketone or epoxide precursor, followed by in-situ dihydroxylation, could streamline its production.

Biocatalysis: The use of enzymes in chemical synthesis offers unparalleled selectivity under mild conditions. Engineered amine dehydrogenases (AmDHs) have already demonstrated success in the asymmetric synthesis of vicinal amino alcohols from α-hydroxy ketones. nih.gov A potential research direction would be the discovery or engineering of an AmDH or a related enzyme that can stereoselectively aminate a precursor like 2,3-dimethyl-2,3-dihydroxybutanal to yield enantiopure this compound. Furthermore, coupling enzyme-catalyzed reactions, such as a transketolase-transaminase cascade, could offer a green and efficient route from simple starting materials. nih.govresearchgate.net

Photoredox and Electrochemical Catalysis: These emerging fields in organic synthesis utilize light or electricity to drive chemical transformations. Photoredox catalysis has been successfully employed for the synthesis of sterically hindered primary amines. mdpi.com An analogous strategy could be envisioned for the synthesis of this compound, potentially involving the coupling of radical intermediates. Similarly, electrochemical methods, which have been used to access hindered amines, could provide a reagent-free and sustainable synthetic alternative. nih.gov

Development of New Catalytic Systems Utilizing this compound Derivatives

The bifunctional nature of this compound, possessing both a Lewis basic amine and Brønsted acidic/basic hydroxyl groups, makes its derivatives promising candidates as ligands for metal catalysts or as organocatalysts.

Asymmetric Catalysis: Chiral aminodiol derivatives are valuable ligands in asymmetric synthesis. Future work could involve the synthesis of chiral derivatives of this compound and their application as ligands in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-H amination, or conjugate additions. rsc.org The steric bulk provided by the two methyl groups could impart unique selectivity in these transformations.

Organocatalysis: The amine and alcohol functionalities can act synergistically to catalyze reactions. Derivatives of this compound could be explored as organocatalysts for reactions like aldol (B89426) or Michael additions, where the amine could form an enamine intermediate and the hydroxyl group could activate the electrophile through hydrogen bonding.

Heterogeneous Catalysis: Immobilizing derivatives of this compound onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. For example, grafting these molecules onto silica (B1680970) or polymeric resins could create catalysts for a range of transformations, simplifying product purification and catalyst recovery.

Integration into Advanced Functional Materials beyond Traditional Polymers

The unique structural features of this compound make it an attractive building block for the synthesis of advanced functional materials with tailored properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. youtube.com The amino and diol groups of this compound or its derivatives could serve as coordination sites for metal ions, leading to the formation of novel MOFs. mdpi.comuakron.edu The inherent chirality and functional groups of the aminodiol could be exploited to create MOFs with applications in enantioselective separations, gas storage, or catalysis. chemrxiv.org

Supramolecular Materials: The ability of the amino and hydroxyl groups to form strong hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies. rsc.orgrsc.org Research could focus on the self-assembly of this molecule or its derivatives into higher-order structures like gels, liquid crystals, or nanofibers. acs.orgyoutube.com These materials could find applications in drug delivery, tissue engineering, or as stimuli-responsive materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Engineering

The transition of a chemical discovery from the laboratory to industrial application requires a close collaboration between organic chemists and chemical engineers. The future development of this compound will likely benefit from such an interdisciplinary approach.

Reaction Engineering for Catalytic Applications: If derivatives of this compound prove to be effective catalysts, chemical engineers will play a crucial role in designing and optimizing the reactors for these catalytic processes. acs.orgthieme-connect.de This includes studying the reaction kinetics, modeling the reactor performance, and developing strategies for catalyst separation and recycling.

Theoretical Advancements in Predicting Reactivity and Properties of Aminodiols

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, thereby guiding experimental research. For this compound, theoretical studies can offer valuable insights into its reactivity and properties.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. For example, DFT can help in understanding the mechanism of its synthesis, predicting the most favorable reaction pathways, and designing more efficient catalysts. mdpi.com It can also be used to study the non-covalent interactions, such as hydrogen bonding, that govern its role in supramolecular chemistry and materials science. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound behaves in different environments. nih.govdtu.dk These simulations can be used to study its conformational flexibility, its interactions with solvents, and its behavior as a building block in larger molecular assemblies or materials. For instance, MD simulations could model the process of CO2 absorption by this aminodiol or predict the mechanical properties of polymers incorporating this molecule. organic-chemistry.org

Predictive Modeling and Machine Learning: By generating large datasets of computed properties for this compound and related molecules, it is possible to develop machine learning models that can rapidly predict properties for new, untested derivatives. mdpi.com This data-driven approach can accelerate the discovery of new catalysts or materials based on this aminodiol scaffold by prioritizing the most promising candidates for experimental synthesis and testing.

Q & A

Q. What are the common synthetic routes for 1-Amino-2,3-dimethylbutane-2,3-diol?

Synthesis of this amino diol can be inferred from analogous diol systems. A plausible route involves modifying 2,3-dimethyl-2,3-butanediol (pinacol) by introducing an amino group via nucleophilic substitution. For example, replacing one hydroxyl group with ammonia under catalytic conditions or employing reductive amination of a ketone intermediate derived from pinacol. Purification via recrystallization or column chromatography is critical to isolate the stereoisomers, given the compound’s structural complexity .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

- NMR (1H and 13C) : To confirm the positions of hydroxyl, amino, and methyl groups.

- IR Spectroscopy : Identifies O-H (~3200–3600 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable, as demonstrated in analogous copper-boryl complexes .

Q. What are the key physical properties relevant to its handling in the lab?

The compound is likely a solid at room temperature (similar to pinacol, mp 40–43°C) . Solubility in polar solvents (e.g., water, ethanol) is expected due to hydroxyl and amino groups. Hygroscopicity necessitates storage in anhydrous conditions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

The compound’s stereocenters may act as chiral auxiliaries or ligands. For instance, analogous diaminodiols facilitate enantioselective synthesis by coordinating metals (e.g., copper) to induce asymmetry in reactions like C–H borylation. Steric effects from methyl groups can hinder substrate approach, enhancing selectivity . Computational studies (DFT) and X-ray analysis of metal complexes (e.g., [(DPFN)Cu₂(μ-Bpin)]) provide insights into bonding and stereoelectronic effects .

Q. What challenges arise in achieving high enantiomeric excess (ee) using this amino diol in chiral synthesis?

Key challenges include:

- Racemization : Elevated temperatures or acidic/basic conditions may cause epimerization.

- Competing Pathways : Side reactions (e.g., over-oxidation) reduce yield.

Solutions : - Use low temperatures (<0°C) and inert atmospheres.

- Optimize catalyst loading and solvent polarity.

- Monitor ee via chiral HPLC or NMR with chiral shift reagents .

Q. How can computational chemistry predict the reactivity of this amino diol in novel reactions?

Density Functional Theory (DFT) models transition states to predict regioselectivity and stereoselectivity. Molecular docking studies simulate interactions in enzymatic or catalytic systems. For example, computational analysis of copper-boryl complexes revealed ligand-driven stability, a strategy applicable to designing amino diol catalysts .

Q. What contradictions exist in the literature regarding catalytic efficiency, and how can they be addressed?

Discrepancies in catalytic activity may stem from:

- Impurities : Unpurified starting materials or intermediates.

- Variable Conditions : Differences in temperature, solvent, or catalyst loading.

Resolution : - Reproduce experiments with strict controls (e.g., anhydrous solvents).

- Use in situ spectroscopy (e.g., IR) to track reaction progress.

- Cross-reference mechanistic studies (e.g., kinetic isotope effects) to validate hypotheses .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.